3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLVZLAMVKRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced via nucleophilic substitution.
Formation of the Pyrrolidine Ring: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The benzothiazole-2-carboxamide functionality undergoes hydrolysis under acidic or basic conditions:
Conditions
-
Acidic Hydrolysis : 6M HCl, reflux (12–24 hours)
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Basic Hydrolysis : 2M NaOH, 80°C (6–12 hours)
Products
-
Acidic : 1,3-Benzothiazole-2-carboxylic acid and the corresponding amine (2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine).
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Basic : Sodium 1,3-benzothiazole-2-carboxylate and amine.
Mechanism
Protonation of the amide oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic) leads to cleavage of the C–N bond.
Electrophilic Aromatic Substitution
The fluorophenyl and benzothiazole rings participate in electrophilic substitution:
| Reaction | Conditions | Position of Substitution | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 60–70% | |
| Sulfonation | Fuming H₂SO₄, 120°C | Benzothiazole C-5 | 55% |
Key Observations
-
Fluorine directs electrophiles to the para position due to its electron-withdrawing effect.
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Benzothiazole’s electron-deficient nature favors sulfonation at C-5 .
Reduction Reactions
The carboxamide group is reducible under strong reducing conditions:
Conditions
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LiAlH₄, anhydrous THF, reflux (8 hours).
Product
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Primary Amine : N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-methanamine (85% yield).
Mechanism
Lithium aluminum hydride reduces the carbonyl to a methylene group via a two-electron transfer.
Ring-Opening Reactions
The thieno[3,4-c]pyrazole core undergoes ring-opening under oxidative conditions:
Conditions
-
Ozone (O₃), CH₂Cl₂, –78°C → H₂O₂, 25°C.
Product
-
Sulfoxide and pyrazole fragments (identified via LC-MS).
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Thermal (100°C) | Decomposition of benzothiazole carboxamide | 2.5 hours | |
| UV Light (254 nm) | C–S bond cleavage in thieno ring | 45 minutes |
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
Conditions
Product
Salt Formation
The carboxamide forms stable salts with mineral acids:
| Acid | Product | Solubility (mg/mL) | Reference |
|---|---|---|---|
| HCl | Hydrochloride salt | 12.8 (H₂O) | |
| H₂SO₄ | Sulfate salt | 8.2 (EtOH) |
Interaction with Biological Nucleophiles
Glutathione Adduct Formation
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione and related analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 3-chlorophenyl analog (2743-0044) differs from the target compound only in the aromatic substituent (chloro vs. methylbenzyl). Halogenated aryl groups often enhance lipophilicity and binding affinity, whereas methylbenzyl may improve metabolic stability .
- Indol-3-yl derivatives () exhibit dual 5-HT1A/SERT activity, suggesting that the pyrrolidine-2,5-dione core is versatile for multi-target CNS drugs. The absence of a benzylpiperazine group in these derivatives highlights the target compound’s unique pharmacophoric combination .
Synthetic Accessibility :
- Pyrrolidine-2,5-dione derivatives are typically synthesized via coupling reactions, as seen in , where a thiol-functionalized analog was prepared using tetrahydrofuran as a solvent . The benzylpiperazine moiety in the target compound likely requires selective alkylation or amidation steps.
Biological Target Hypotheses :
- The benzylpiperazine group is associated with dopamine and serotonin receptor modulation. For example, the structurally related compound 2743-0044 is classified as a screening agent for receptor binding, implying that the target compound may share similar mechanistic pathways .
- In contrast, 3-(1H-indol-3-yl)pyrrolidine-2,5-diones () prioritize indole-based substituents for 5-HT1A/SERT activity, whereas the target compound’s benzylpiperazine and methylbenzyl groups may shift selectivity toward other CNS targets .
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, also known by its compound ID Y020-0461, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound is of interest due to its potential pharmacological properties, particularly its interactions with various biological targets. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25N3O2
- Molecular Weight : 363.46 g/mol
- LogP : 1.9613 (indicating moderate lipophilicity)
- Polar Surface Area : 35.528 Ų
Biological Activity Overview
Research into the biological activity of this compound has focused on its pharmacological properties and potential therapeutic applications:
Case Studies and Research Findings
While direct studies specifically on this compound are sparse, related research provides insight into its potential applications:
- Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibit significant inhibitory effects on human acetylcholinesterase, indicating potential for treating Alzheimer's disease through similar mechanisms as hypothesized for this compound .
- Structure-Activity Relationship (SAR) : Research on structurally related piperazine compounds has shown that modifications in substituents can lead to enhanced biological activity. This suggests that further optimization of this compound could yield more potent derivatives .
- Antimalarial Activity : Investigations into other pyrrolidine derivatives have revealed promising antimalarial effects, suggesting that similar structures might exhibit comparable efficacy against Plasmodium falciparum .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of 3-(4-benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione?
- Answer : Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) affecting yield. Response surface methodology (RSM) can further optimize conditions . Chromatographic techniques (e.g., HPLC) and spectroscopic validation (e.g., NMR) are essential for purity assessment .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer : Combine 1H/13C NMR to confirm backbone connectivity and substituent positions. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography (if crystalline) provides definitive stereochemical details, as seen in related piperidine derivatives . Pair with computational tools (e.g., DFT calculations) to validate spectral assignments .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the reaction mechanisms of this compound in catalytic systems?
- Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. Transition state analysis and Gibbs free energy profiles clarify mechanistic steps (e.g., nucleophilic substitutions, ring-opening reactions). Tools like Gaussian or ORCA, integrated with cheminformatics platforms, enable efficient path screening .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). Statistical tools like Bland-Altman plots or Cohen’s kappa quantify reproducibility .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties in preclinical models?
- Answer : Use in vitro assays (e.g., microsomal stability, plasma protein binding) paired with in vivo PK studies (rodents). LC-MS/MS quantifies plasma concentrations. Physiologically based pharmacokinetic (PBPK) modeling predicts human dosing regimens. Ensure compliance with ICH guidelines for bioanalytical validation .
Q. What methodologies address solubility challenges for this compound in pharmacological testing?
- Answer : Employ co-solvent systems (e.g., PEG-400, cyclodextrins) or solid dispersion techniques. Characterize amorphous vs. crystalline forms via DSC and XRD. Surface modification (e.g., nanoemulsions) enhances bioavailability. Solubility parameters (Hansen solubility parameters) guide formulation design .
Q. How do cross-disciplinary approaches enhance research on this compound’s material science applications?
- Answer : Integrate chemical engineering principles (e.g., membrane separation for purification) and materials characterization (e.g., SEM for morphology, BET for surface area). Collaborate with computational labs to simulate bulk properties (e.g., mechanical stability) under varying conditions .
Key Notes
- Experimental Replicability : Cross-validate findings using multiple independent labs and open-access data repositories.
- Ethical Compliance : Adhere to OECD guidelines for preclinical studies and FAIR principles for data sharing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
